Technical Whitepaper: 7-Oxo Cholesterol-d7 3-Acetate as a Reference Standard in Lipidomics
Technical Whitepaper: 7-Oxo Cholesterol-d7 3-Acetate as a Reference Standard in Lipidomics
Topic: 7-Oxo Cholesterol-d7 3-Acetate Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
7-Oxo Cholesterol-d7 3-Acetate (also known as 7-ketocholesteryl-d7 acetate) is a stable isotope-labeled derivative of 7-ketocholesterol, a primary oxysterol biomarker associated with oxidative stress, atherosclerosis, and Niemann-Pick type C disease.[1][2][3] This compound serves as a critical internal standard for the precise quantification of 7-ketocholesterol in biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
By masking the 3
Chemical Identity & Physiochemical Properties[1][4][5][6]
The following table synthesizes the core chemical data for 7-Oxo Cholesterol-d7 3-Acetate. Note that the deuterium labeling is typically located on the terminal isopropyl group of the side chain (C26/C27) and C25, ensuring the label is retained during standard sterol ring fragmentation.[1]
| Property | Specification |
| Chemical Name | 7-Oxocholest-5-en-3 |
| Synonyms | 7-Ketocholesteryl-d7 acetate; 3 |
| CAS Number | 809-51-8 (Unlabeled Parent); Labeled form often cited by catalog ID |
| Molecular Formula | |
| Molecular Weight | ~449.72 g/mol (Unlabeled: 442.67 g/mol ) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Dichloromethane; Sparingly soluble in Ethanol |
| Melting Point | ~156–159 °C (Consistent with unlabeled analog) |
| Isotopic Purity | Typically |
Synthesis & Isotopic Labeling Strategy
Synthetic Pathway
The synthesis of 7-Oxo Cholesterol-d7 3-Acetate generally follows a semi-synthetic route starting from Cholesterol-d7 .[1] The choice of precursors and oxidation methods is critical to prevent label scrambling.
-
Precursor Selection: The process begins with Cholesterol-d7 (labeled at positions 25, 26, 26, 26, 27, 27, 27).[1][3][4] The side-chain labeling is preferred over ring labeling because ring protons can sometimes exchange during acidic extraction conditions.[1]
-
Acetylation: The 3
-hydroxyl group is protected via acetylation (Acetic anhydride/Pyridine) to yield Cholesterol-d7 Acetate.[1] This protection prevents side reactions at the C3 position during the subsequent oxidation. -
Allylic Oxidation: The key step involves the introduction of the ketone at C7. This is achieved using allylic oxidants such as Chromium Trioxide (
) or t-Butyl Hydroperoxide (TBHP) with a catalyst (e.g., Ruthenium or Copper).[1] This selectively oxidizes the allylic C7 position to a ketone.
Structural Integrity
The acetate group at C3 renders the molecule more lipophilic and stable against spontaneous oxidation compared to the free sterol. However, the d7 label on the side chain is the defining feature for mass spectrometry.
[1][11][12]
Analytical Applications (Mass Spectrometry)
Internal Standard Utility
In lipidomics, 7-Oxo Cholesterol-d7 3-Acetate is the "Gold Standard" for quantifying oxidative stress.[1] It corrects for:
-
Extraction Efficiency: Losses during lipid extraction (Folch or Bligh-Dyer methods).[1]
-
Ionization Suppression: Matrix effects in ESI or APCI sources.[1]
Mass Spectral Fragmentation (LC-MS/MS)
When analyzing this compound, researchers must be aware of its specific fragmentation behavior to select the correct Multiple Reaction Monitoring (MRM) transitions.[1]
-
Ionization: Typically analyzed in Positive Mode (ESI+ or APCI+).[1]
-
Adducts: Forms
, , or . -
Key Transitions:
-
Loss of Acetate: The acetate group is labile. The primary in-source fragment is often
.[1] -
Side Chain Retention: Because the d7 label is on the side chain, fragments that retain the side chain will exhibit the +7 Da shift. Fragments resulting from side-chain loss (e.g., ring structure only) will not carry the label and will overlap with unlabeled interferences.[1] Crucial: Always select transitions that include the side chain.
-
Comparison Table: MRM Transitions (Theoretical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| 7-Oxo Chol (Unlabeled) | 401.3 | 383.3 | Loss of |
| 7-Oxo Chol-d7 Acetate | 467.4 | 389.4 | Loss of Acetate + |
Handling, Stability, & Storage[6][8]
Oxysterols are notoriously prone to artifact generation (autoxidation).[1] While the acetate form is more stable, rigorous handling is required.
-
Light Sensitivity: 7-Oxo derivatives can undergo photochemical degradation.[1] Protocol: Handle under amber light or wrap containers in aluminum foil.
-
Temperature: Store neat standards at -20°C or -80°C .
-
Hydrolysis Risk: Avoid prolonged exposure to basic conditions (high pH) unless hydrolysis is the intended step (e.g., saponification).[1] The acetate ester will hydrolyze to the free alcohol (7-ketocholesterol-d7).[1]
-
Solvent Storage: Store stock solutions in Chloroform or Methanol with 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant to prevent further oxidation of the ring double bond.[1]
Experimental Protocol: Lipid Extraction & Quantification
This workflow describes the use of 7-Oxo Cholesterol-d7 3-Acetate as a spike-in standard for plasma analysis.
Reagents
-
Standard: 7-Oxo Cholesterol-d7 3-Acetate (10 µg/mL in Methanol).[1]
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1]
-
Antioxidant: BHT (50 µg/mL).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a glass centrifuge tube.
-
Spike: Add 10 µL of the internal standard (100 ng total).
-
Rationale: Spiking before extraction corrects for recovery losses.[1]
-
-
Lipid Extraction (Modified Folch):
-
Add 2 mL Chloroform:Methanol (2:1) containing BHT.[1]
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL water to induce phase separation.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Phase Collection:
-
Drying & Reconstitution:
-
Evaporate solvent under a stream of Nitrogen (
) at 30°C.[1] -
Reconstitute in 100 µL Mobile Phase (e.g., MeOH:Isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a C18 Reverse Phase column.
-
Monitor MRM transitions for d7-labeled species.
-
References
-
Biosynth. (n.d.).[1] 7-Oxo cholesterol 3-acetate Chemical Properties. Retrieved from [1]
-
Cayman Chemical. (n.d.).[1][5] 7-keto Cholesterol-d7 Product Information. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 101861, 7-Oxocholesteryl acetate. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] 7-Oxo Cholesterol-d7 3-Acetate Data Sheet. Retrieved from [1]
-
Griffiths, W. J., et al. (2013).[1] Analytical methods for oxysterols and other bile acid precursors. In Mass Spectrometry in Lipidomics.
-
MedChemExpress. (n.d.).[1] 7-Keto Cholesterol-d7 Technical Data. Retrieved from
